molecular formula C12H9F3N2 B3356788 Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 68845-76-1

Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B3356788
CAS No.: 68845-76-1
M. Wt: 238.21 g/mol
InChI Key: KTYFHYVTXPJXSG-UHFFFAOYSA-N
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Description

Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- typically involves the reaction of appropriate substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 3-(trifluoromethyl)benzoyl hydrazine with 2,3-diketones under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .

Types of Reactions:

    Oxidation: Pyridazine derivatives can undergo oxidation reactions, often leading to the formation of pyridazinone derivatives.

    Reduction: Reduction of pyridazine compounds can yield dihydropyridazines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Uniqueness: Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- is unique due to its trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development .

Properties

IUPAC Name

5-methyl-3-[3-(trifluoromethyl)phenyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c1-8-5-11(17-16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYFHYVTXPJXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443140
Record name Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68845-76-1
Record name Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-chloro-4-methyl-6-(α,α,α-trifluoro-m-tolyl)pyridazine(7 g) is added 10% palladium on carbon catalyst (0.7 g) and 300 mL of MeOH containing 30 mL of concentrated NH4OH. The mixture is shaken with H2 until the uptake of H2 ceases. The mixture is filtered to remove catalyst and concentrated in vacuo and then diluted with CH2Cl2 /H2O. The organic phase is washed with water and dried over MgSO4 to yield a solid which, on recrystallization from Et2O, gives 4.8 g (78%) of an off-white solid with a melting point of 114°-116° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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